molecular formula C10H10N2O B117001 8-Amino-6-methoxyquinoline CAS No. 90-52-8

8-Amino-6-methoxyquinoline

Cat. No. B117001
CAS RN: 90-52-8
M. Wt: 174.2 g/mol
InChI Key: YGGTVPCTAKYCSQ-UHFFFAOYSA-N
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Patent
US06632824B2

Procedure details

A mixture of 9.20 g (45.1 mmol) 6-methoxy-8-nitroquinoline, 1.8 g of 10% Pd/C and 150 mL THF is placed under 40 psi of H2 and shaken in a Parr reactor at 23° C. for 4 h. The Pd/C is removed via filtration through celite, and the solvent evaporated. Flash chromatography on SiO2 gel, eluting with hexanes/EtOAc (1/1 to 1/3), gives 7.40 g (42.5 mmol, a 95% yield) of the title compound as an off-white solid. MS (ES) m/z 175 (MH)+.
Quantity
9.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[C:11]([N+:13]([O-])=O)[CH:12]=1)[N:9]=[CH:8][CH:7]=[CH:6]2>[Pd].C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[C:11]([NH2:13])[CH:12]=1)[N:9]=[CH:8][CH:7]=[CH:6]2

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
COC=1C=C2C=CC=NC2=C(C1)[N+](=O)[O-]
Name
Quantity
1.8 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
shaken in a Parr reactor at 23° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The Pd/C is removed via filtration through celite
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
WASH
Type
WASH
Details
Flash chromatography on SiO2 gel, eluting with hexanes/EtOAc (1/1 to 1/3)
CUSTOM
Type
CUSTOM
Details
gives 7.40 g (42.5 mmol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC=1C=C2C=CC=NC2=C(C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.